Evobrutinib

Catalog No.
S527651
CAS No.
1415823-73-2
M.F
C25H27N5O2
M. Wt
429.524
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evobrutinib

CAS Number

1415823-73-2

Product Name

Evobrutinib

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

Evobrutinib; M-2951; M 2951; M2951; MSC-2364447C; MSC 2364447C; MSC2364447C

Description

The exact mass of the compound Evobrutinib is 429.2165 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: Developed by Merck KGaA/EMD Serono [].
  • Significance: Evobrutinib belongs to a new class of drugs called Bruton's tyrosine kinase (BTK) inhibitors. BTK is a signaling molecule involved in B cell function, which plays a role in the immune response implicated in MS progression []. Evobrutinib's potential lies in modulating B cell activity and potentially slowing disease progression.

Chemical Reactions Analysis

Specific details regarding Evobrutinib's synthesis and decomposition haven't been publicly disclosed.


Physical And Chemical Properties Analysis

Merck hasn't publicly shared specific data on Evobrutinib's physical and chemical properties such as melting point, boiling point, or solubility.

Evobrutinib's mechanism of action centers around inhibiting BTK, a crucial enzyme in B cell signaling. B cells are immune cells that can contribute to inflammation in MS. By blocking BTK, Evobrutinib aims to reduce B cell activation and antibody production, potentially leading to decreased inflammation and disease progression [].

Data on Evobrutinib's safety profile is limited as it's still under development. Phase II trials reported a generally well-tolerated safety profile, with side effects similar to other BTK inhibitors []. However, Phase III trials failed to meet the primary endpoints of reducing relapse rates compared to existing treatments []. Further research is needed to fully understand the safety and efficacy of Evobrutinib.

Evobrutinib for B-Cell Malignancies

B-cell malignancies encompass a group of cancers that originate from B-lymphocytes (B-cells), a type of white blood cell involved in the immune response. Evobrutinib's ability to target BTK makes it a potential therapeutic option for various B-cell malignancies. Studies are investigating its efficacy in:

  • Chronic Lymphocytic Leukemia (CLL)

    CLL is a slow-growing cancer of the blood and bone marrow. Phase II clinical trials have shown promising results for Evobrutinib in treating CLL, either alone or in combination with other therapies [].

  • Mantle Cell Lymphoma (MCL)

    MCL is an aggressive form of B-cell lymphoma. Early-phase clinical trials suggest that Evobrutinib may be effective in treating MCL, with manageable side effects [].

  • Other B-Cell Malignancies

    Research is ongoing to explore the use of Evobrutinib in other B-cell malignancies, such as Waldenström's macroglobulinemia and marginal zone lymphoma.

Evobrutinib for Autoimmune Diseases

Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues. Evobrutinib's role in modulating B-cell activity makes it a potential therapeutic candidate for autoimmune diseases where B-cells play a significant role. Research is investigating its use in:

  • Systemic Lupus Erythematosus (SLE)

    SLE is a chronic autoimmune disease that can affect multiple organs. Early-phase studies suggest that Evobrutinib may be effective in controlling disease activity in patients with SLE [].

  • Sjögren's Syndrome

    Sjögren's syndrome is an autoimmune disease that affects the moisture-producing glands in the eyes and mouth. Studies are ongoing to evaluate the efficacy of Evobrutinib in managing Sjögren's syndrome [].

  • Other Autoimmune Diseases

    Researchers are exploring the potential use of Evobrutinib in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

429.2165

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Evobrutinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types